![molecular formula C14H16O4 B12546104 Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate CAS No. 142944-07-8](/img/structure/B12546104.png)
Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate is an organic compound with the molecular formula C14H16O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by dimethyl groups and a (3,5-dimethylphenyl)methylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl [(3,5-dimethylphenyl)amino]methylidene]propanedioate: Another derivative with an amino group, offering different reactivity and applications.
Uniqueness
Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate stands out due to its specific substitution pattern on the aromatic ring, which imparts unique chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
142944-07-8 |
|---|---|
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
dimethyl 2-[(3,5-dimethylphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C14H16O4/c1-9-5-10(2)7-11(6-9)8-12(13(15)17-3)14(16)18-4/h5-8H,1-4H3 |
Clé InChI |
LZQLDCCTSSJIEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C=C(C(=O)OC)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12546024.png)
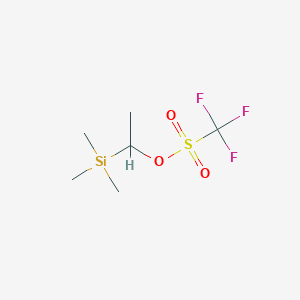


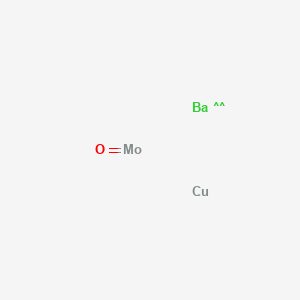
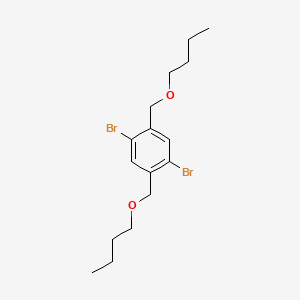
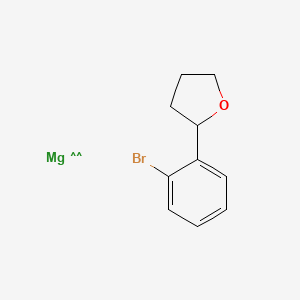
![3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B12546073.png)

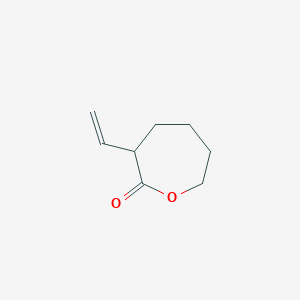
![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)


![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)
